5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclobutanecarbonyl group attached to an azetidine ring, and a thiophene ring attached to the oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclobutanecarbonyl Group: The cyclobutanecarbonyl group can be introduced via acylation reactions using cyclobutanecarbonyl chloride and a suitable base.
Synthesis of the Oxadiazole Core: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2), chlorosulfonic acid (ClSO3H), or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.
5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different aromatic rings.
Properties
IUPAC Name |
cyclobutyl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(9-2-1-3-9)17-6-11(7-17)13-15-12(16-19-13)10-4-5-20-8-10/h4-5,8-9,11H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSOPVLXXCYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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